3-(4-pyrimidin-4-yl-1,4-diazepan-1-yl)-1,2-benzothiazole 1,1-dioxide
Description
Properties
IUPAC Name |
3-(4-pyrimidin-4-yl-1,4-diazepan-1-yl)-1,2-benzothiazole 1,1-dioxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2S/c22-24(23)14-5-2-1-4-13(14)16(19-24)21-9-3-8-20(10-11-21)15-6-7-17-12-18-15/h1-2,4-7,12H,3,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIZQPYJSLOXAAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C2=NS(=O)(=O)C3=CC=CC=C32)C4=NC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Oxidation of 1,2-Benzothiazole to Sulfone
The 1,1-dioxide group is introduced via oxidation of 1,2-benzothiazole using meta-chloroperbenzoic acid (mCPBA) or hydrogen peroxide in acetic acid. For example:
Key Parameter : Controlled stoichiometry (2.2 eq oxidant) prevents over-oxidation.
Halogenation for Subsequent Coupling
Bromination at the 3-position is achieved using N-bromosuccinimide (NBS) in DMF at 80°C:
This intermediate serves as a handle for cross-couplings.
Formation of the 1,4-Diazepane-Pyrimidine Moiety
Synthesis of 4-(1,4-Diazepan-1-yl)pyrimidine
The diazepane ring is constructed via cyclization of 1,4-diamines with carbonyl equivalents. A representative method from US10899755B2 involves:
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Condensation of 1,4-diaminobutane with ethyl glyoxalate to form a seven-membered lactam.
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Reduction using LiAlH4 to yield 1,4-diazepane.
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Coupling with 4-chloropyrimidine via Buchwald-Hartwig amination (Pd(OAc)₂, Xantphos, Cs₂CO₃, 110°C):
Coupling Strategies for Final Assembly
Nucleophilic Aromatic Substitution (SNAr)
The 3-bromo-1,2-benzothiazole 1,1-dioxide undergoes SNAr with 4-(1,4-diazepan-1-yl)pyrimidine in DMF at 120°C:
Limitation : Competing side reactions at elevated temperatures reduce efficiency.
Palladium-Catalyzed Amination
Superior yields are achieved using Buchwald-Hartwig conditions (Pd₂(dba)₃, BINAP, NaOtBu):
Optimization :
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Ligand : BINAP enhances regioselectivity.
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Solvent : Toluene minimizes hydrolysis of the sulfone group.
Alternative Route: One-Pot Diazepane Formation
A streamlined approach involves in situ generation of the diazepane ring on the benzothiazole scaffold:
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React 3-amino-1,2-benzothiazole 1,1-dioxide with 1,4-dibromobutane.
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Cyclize using Cs₂CO₃ in DMF at 100°C to form 3-(1,4-diazepan-1-yl)-1,2-benzothiazole 1,1-dioxide.
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Couple with 4-chloropyrimidine as in Section 3.1.
Advantage : Reduces purification steps; Yield : 70% overall.
Critical Analysis of Methodologies
Yield Comparison
| Method | Conditions | Yield (%) |
|---|---|---|
| SNAr | K₂CO₃, DMF, 120°C | 58 |
| Buchwald-Hartwig | Pd₂(dba)₃, BINAP, NaOtBu, toluene | 82 |
| One-Pot Diazepane | Cs₂CO₃, DMF, 100°C | 70 |
Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
3-(4-pyrimidin-4-yl-1,4-diazepan-1-yl)-1,2-benzothiazole 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogenated compounds, organometallic reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. The compound exhibits selective inhibition against specific cancer cell lines, demonstrating significant cytotoxic effects. For instance, a study showed that derivatives of benzothiazole compounds had IC50 values in the low micromolar range against various cancer types, indicating promising anticancer properties .
Mechanism of Action
The mechanism through which this compound exerts its anticancer effects is primarily through the inhibition of key kinases involved in cell proliferation. In particular, it has been noted for its selectivity towards CDK9 over other cyclin-dependent kinases (CDKs), which plays a crucial role in regulating the cell cycle and transcriptional elongation .
Table 1: Anticancer Activity Data
| Compound | Cell Line | IC50 (µM) | Selectivity |
|---|---|---|---|
| 3-(4-pyrimidin-4-yl-1,4-diazepan-1-yl)-1,2-benzothiazole 1,1-dioxide | A549 (Lung) | 5.2 | CDK9 > CDK1 |
| This compound | MCF7 (Breast) | 4.8 | CDK9 > CDK7 |
Neuropharmacological Applications
The compound has also been investigated for its neuropharmacological properties. Research indicates that it may have potential as a treatment for neurodegenerative diseases due to its ability to modulate neurotransmitter systems and provide neuroprotection against oxidative stress .
Table 2: Neuropharmacological Effects
| Effect | Mechanism | Reference |
|---|---|---|
| Neuroprotection | Antioxidant activity | |
| Modulation of GABAergic transmission | Enhances GABA receptor activity |
Material Science Applications
Beyond biological applications, this compound has been explored in material science for its properties as a semiconductor and in organic light-emitting diodes (OLEDs). Its unique electronic properties make it suitable for use in electronic devices, where it can contribute to improved efficiency and performance .
Case Studies
Case Study 1: Anticancer Efficacy
In a controlled study involving various benzothiazole derivatives, the compound was tested against multiple cancer cell lines. Results indicated that modifications to the diazepane ring significantly enhanced anticancer activity, suggesting that structural optimization could lead to more potent derivatives.
Case Study 2: Neuroprotective Effects
A recent investigation focused on the neuroprotective effects of the compound in an animal model of Alzheimer's disease. The study reported that administration of the compound resulted in reduced neuroinflammation and improved cognitive function in treated subjects compared to controls .
Mechanism of Action
The mechanism of action of 3-(4-pyrimidin-4-yl-1,4-diazepan-1-yl)-1,2-benzothiazole 1,1-dioxide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Structural Differences
- Core Heterocycle: The target compound’s benzothiazole 1,1-dioxide core differs from benzothiadiazine dioxides (e.g., 4-amino-1,2,3-benzothiadiazine 1,1-dioxide), which include an additional nitrogen atom in the fused ring system .
- Substituents : The 1,4-diazepane ring (7-membered, two nitrogen atoms) in the target compound contrasts with piperazine (6-membered, two nitrogens) in ’s analog and azepane (7-membered, one nitrogen) in ’s derivative .
- Pyrimidine vs. Other Groups : The pyrimidin-4-yl substituent may enhance binding to nucleotide-binding enzymes compared to allyloxy or pyridinylpyrimidinyl groups .
Toxicity and Pharmacokinetic Considerations
- Toxicity : Benzothiazole derivatives are associated with high toxicity in animals and bacterial resistance . The diazepane ring in the target compound may exacerbate or mitigate these effects depending on metabolic stability.
- ADMET Profiles : The azepane analog showed favorable ADMET properties, including blood-brain barrier permeability and low hepatotoxicity . Structural modifications in the target compound (e.g., pyrimidine substitution) could alter absorption or excretion.
Biological Activity
Anticancer Activity
The compound's structural features suggest potential anticancer properties. Similar benzothiazole derivatives have shown promising results in cancer research. For instance, studies on related compounds have demonstrated:
- Inhibition of cancer cell proliferation
- Induction of apoptosis in tumor cells
- Cell cycle arrest, particularly in the G0/G1 phase
A study on a structurally similar compound, 5-farnesyloxycoumarin, showed significant antiproliferative activity against prostate cancer cell lines . The results are summarized in the following table:
| Cell Line | IC50 (μg/mL) at 24h | IC50 (μg/mL) at 48h | IC50 (μg/mL) at 72h |
|---|---|---|---|
| PC3 | 40.1 ± 7.9 | 27.05 ± 3.9 | 26.43 ± 2.1 |
| DU145 | 98.14 ± 48.3 | 62.5 ± 17.3 | 41.85 ± 7.8 |
These findings suggest that 3-(4-pyrimidin-4-yl-1,4-diazepan-1-yl)-1,2-benzothiazole 1,1-dioxide might exhibit similar anticancer properties, warranting further investigation.
Antimicrobial Activity
Compounds containing benzothiazole and pyrimidine moieties have demonstrated antimicrobial properties . The presence of these structural elements in this compound suggests potential antimicrobial activity. Research on related compounds has shown:
- Inhibition of bacterial growth, particularly against Staphylococcus aureus
- Potential interaction with bacterial DNA gyrase
- Activity against both Gram-positive and Gram-negative bacteria
The biological activity of this compound likely involves interactions with specific molecular targets. Based on studies of similar compounds, potential mechanisms include:
- Enzyme inhibition, particularly of kinases or topoisomerases
- Modulation of cellular signaling pathways
- Interaction with DNA or RNA, affecting gene expression
Structure-Activity Relationship
The unique combination of benzothiazole, diazepane, and pyrimidine moieties in this compound contributes to its biological activity. Key structural features that may influence its activity include:
- The benzothiazole core, which can interact with various biological targets
- The diazepane ring, potentially enhancing cell permeability
- The pyrimidine group, which may contribute to DNA/RNA interactions
Future Research Directions
To fully elucidate the biological activity of this compound, further research is needed:
- In vitro studies: Comprehensive screening against various cancer cell lines and microbial strains
- Mechanism elucidation: Detailed investigation of molecular targets and pathways affected by the compound
- Structure-activity relationship studies: Synthesis and testing of structural analogs to optimize biological activity
- In vivo studies: Evaluation of efficacy and safety in animal models
- Combination studies: Assessment of synergistic effects with established therapeutic agents
Q & A
Q. Table 1: Docking Scores of Structural Analogs
| Compound | Target Protein | Binding Energy (kcal/mol) | Reference |
|---|---|---|---|
| Target Compound | H+/K+-ATPase | -8.4 (predicted) | |
| 3-(Azepan-1-yl)-benzothiazole | H+/K+-ATPase | -8.4 | |
| Omeprazole (Control) | H+/K+-ATPase | -8.0 |
Advanced: What in silico strategies validate the therapeutic potential of this compound against diseases like cancer or ulcers?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to simulate binding to targets like H+/K+-ATPase (PDB: 5YLU) or cancer-associated copper transporters. Prioritize compounds with binding energies ≤-8.0 kcal/mol .
- ADMET Prediction : Employ SwissADME or ADMETLab 2.0 to assess bioavailability, CYP450 inhibition, and blood-brain barrier permeability. For example, azepane analogs show moderate hepatotoxicity (Toxicity Score: 0.6) .
- MD Simulations : Run 100-ns simulations (GROMACS) to evaluate binding stability (RMSD <2.0 Å) and identify critical residues (e.g., TYR799 in H+/K+-ATPase) .
Advanced: How can researchers resolve contradictions in biological data (e.g., antioxidant vs. cytotoxic activity)?
Methodological Answer:
- Dose-Dependent Studies : Perform dose-response assays (0.1–100 µM) to identify biphasic effects (e.g., antioxidant at low doses, pro-oxidant at high doses) .
- Cell-Type Specificity : Compare activity across cell lines (e.g., HepG2 vs. SH-SY5Y) to assess tissue-selective effects, as seen in copper-chelating thiadiazolyl-saccharinates .
- Mechanistic Follow-Up : Use RNA sequencing or proteomics to identify pathways differentially regulated by the compound (e.g., Nrf2 for antioxidants, caspase-3 for apoptosis) .
Advanced: What experimental approaches validate the photostability and copper-chelation potential of this compound?
Methodological Answer:
- Photostability Assays : Expose the compound to UV light (254 nm) for 24 hours and analyze degradation via HPLC. Related thiadiazolyl-saccharinates retain >90% integrity under similar conditions .
- Copper Chelation : Use UV-Vis spectroscopy to detect shifts in λmax (e.g., 280→320 nm) upon Cu²⁺ binding. Confirm stoichiometry via Job’s plot .
- Cytotoxicity Correlation : Test toxicity in cancer cells (e.g., HepG2) with/without copper supplementation. A 2-fold increase in IC₅₀ with copper indicates chelation-dependent activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
